molecular formula C13H14N2O2 B2478174 4-(Isoquinolin-1-yloxy)oxolan-3-amine CAS No. 2202292-91-7

4-(Isoquinolin-1-yloxy)oxolan-3-amine

Cat. No. B2478174
CAS RN: 2202292-91-7
M. Wt: 230.267
InChI Key: AVFJWCLWEBFLJO-UHFFFAOYSA-N
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Description

4-(Isoquinolin-1-yloxy)oxolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also referred to as IQ-OXO and has been studied for its ability to modulate various biological pathways.

Scientific Research Applications

Catalyst-Controlled Synthesis

A study by Niu, Liu, Wei, and Shi (2018) demonstrated a facile synthetic method to access 4-amino-isoquinolin-1(2H)-one derivatives, which are structurally related to 4-(Isoquinolin-1-yloxy)oxolan-3-amine. This synthesis involved a C–H bond functionalization process in the presence of a Cp*Rh(III) catalyst, highlighting its application in catalyst-controlled organic synthesis processes (Niu, Liu, Wei, & Shi, 2018).

Synthesis of Isoquinolines and Isochromenes

Gabriele et al. (2011) explored the synthesis of isoquinoline derivatives, including isoquinoline-4-carboxylic esters and isochromene-4-carboxylic esters, via Pd-catalyzed oxidative heterocyclization/alkoxycarbonylation. This study provides insights into the versatile synthesis of isoquinolines, a category to which this compound belongs (Gabriele et al., 2011).

Microwave Accelerated Palladium-Catalyzed Amination

Prabakaran, Manivel, and Khan (2010) reported a microwave-accelerated reaction involving the palladium-catalyzed amination of 1-chloroisoquinolines, leading to the formation of various isoquinoline derivatives. This study underscores the role of this compound in facilitating efficient chemical synthesis under microwave irradiation (Prabakaran, Manivel, & Khan, 2010).

Gas Chromatographic Analysis

Origitano and Collins (1984) developed a gas chromatographic method for the analysis of catecholamines and phenolic amines, including isoquinolines. This method highlights the application of this compound in analytical chemistry, particularly in the separation and analysis of complex biological samples (Origitano & Collins, 1984).

Synthesis of Fused Isoquinolines

Pan, Chen, Shen, He, and Ye (2016) developed a novel gold-catalyzed tandem alkyne amination/intramolecular O–H insertion process. This process enabled the efficient synthesis of fused isoquinolines, demonstrating the potential of this compound in the synthesis of complex organic molecules (Pan, Chen, Shen, He, & Ye, 2016).

properties

IUPAC Name

4-isoquinolin-1-yloxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-11-7-16-8-12(11)17-13-10-4-2-1-3-9(10)5-6-15-13/h1-6,11-12H,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFJWCLWEBFLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=NC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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